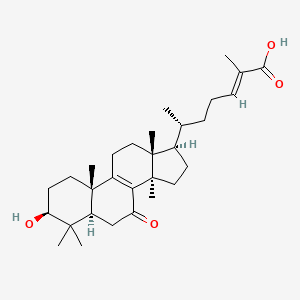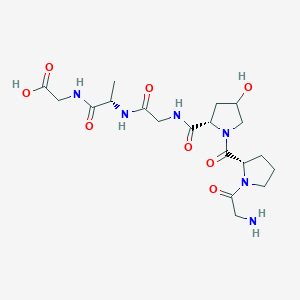
7-Oxo-ganoderic acid Z
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
7-Oxo-ganoderic acid Z is typically isolated from natural sources rather than synthesized chemically. The isolation process involves extraction from Resina Commiphora, followed by purification using chromatographic techniques .
Industrial Production Methods
The process involves large-scale extraction and purification, similar to laboratory methods but scaled up to meet industrial demands .
Chemical Reactions Analysis
Types of Reactions
7-Oxo-ganoderic acid Z undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to study its properties .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound .
Scientific Research Applications
7-Oxo-ganoderic acid Z has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 7-Oxo-ganoderic acid Z involves its interaction with specific molecular targets within Mycobacterium tuberculosis. It inhibits the growth of both sensitive and clinically multi-drug resistant strains by interfering with essential biological pathways . The exact molecular targets and pathways are still under investigation, but the compound’s ability to inhibit key enzymes and disrupt cellular processes is well-documented .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-Oxo-ganoderic acid Z include other triterpenoids such as ganoderic acid A, ganoderic acid B, and ganoderic acid DM . These compounds share structural similarities and exhibit comparable biological activities.
Uniqueness
What sets this compound apart from its analogs is its specific activity against Mycobacterium tuberculosis and its unique structural features, such as the presence of an oxo group at the C-7 position . This structural difference contributes to its distinct biological activity and makes it a compound of particular interest in medicinal chemistry .
Properties
Molecular Formula |
C30H46O4 |
|---|---|
Molecular Weight |
470.7 g/mol |
IUPAC Name |
(E,6R)-6-[(3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-7-oxo-1,2,3,5,6,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid |
InChI |
InChI=1S/C30H46O4/c1-18(9-8-10-19(2)26(33)34)20-11-16-30(7)25-21(12-15-29(20,30)6)28(5)14-13-24(32)27(3,4)23(28)17-22(25)31/h10,18,20,23-24,32H,8-9,11-17H2,1-7H3,(H,33,34)/b19-10+/t18-,20-,23+,24+,28-,29-,30+/m1/s1 |
InChI Key |
ZNDCXCGTAALLTP-DKYKKQJNSA-N |
Isomeric SMILES |
C[C@H](CC/C=C(\C)/C(=O)O)[C@H]1CC[C@@]2([C@@]1(CCC3=C2C(=O)C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C |
Canonical SMILES |
CC(CCC=C(C)C(=O)O)C1CCC2(C1(CCC3=C2C(=O)CC4C3(CCC(C4(C)C)O)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















